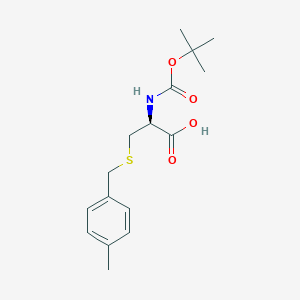

trans-1-(Benzyloxycarbonyl-amino)-cyclohexyl-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

trans-1-(Benzyloxycarbonyl-amino)-cyclohexyl-2-carboxylic acid: is a compound of interest in various fields of chemistry and biology. This compound features a cyclohexane ring substituted with a benzyloxycarbonyl-amino group and a carboxylic acid group, making it a versatile molecule for synthetic and analytical applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of trans-1-(Benzyloxycarbonyl-amino)-cyclohexyl-2-carboxylic acid typically involves the protection of amino groups and the introduction of carboxylic acid functionalities. One common method includes the reaction of cyclohexylamine with benzyloxycarbonyl chloride to form the benzyloxycarbonyl-protected amine. This intermediate is then subjected to carboxylation reactions to introduce the carboxylic acid group .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar protection and carboxylation strategies. The reaction conditions are optimized for yield and purity, with careful control of temperature, pH, and reaction time to ensure the desired product is obtained efficiently .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde under specific conditions.

Substitution: The benzyloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyloxycarbonyl oxides, while reduction can produce alcohols or aldehydes .

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, trans-1-(Benzyloxycarbonyl-amino)-cyclohexyl-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis .

Biology: In biological research, this compound can be used to study enzyme interactions and protein modifications. Its benzyloxycarbonyl group serves as a protective group for amino acids in peptide synthesis .

Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. The carboxylic acid group can be modified to enhance drug solubility and bioavailability .

Industry: Industrially, this compound is used in the production of pharmaceuticals and fine chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes .

Mecanismo De Acción

The mechanism of action of trans-1-(Benzyloxycarbonyl-amino)-cyclohexyl-2-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can protect amino groups during chemical reactions, preventing unwanted side reactions. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and binding properties .

Comparación Con Compuestos Similares

trans-1-(Benzyloxycarbonyl-amino)-4-aminomethylcyclohexane hydrochloride: This compound shares the benzyloxycarbonyl-amino group but differs in the position and type of additional substituents.

trans-1-(Benzyloxycarbonyl-amino)-cyclohexyl-3-carboxylic acid: Similar structure but with the carboxylic acid group at a different position on the cyclohexane ring.

Uniqueness: The unique combination of the benzyloxycarbonyl-amino group and the carboxylic acid group in trans-1-(Benzyloxycarbonyl-amino)-cyclohexyl-2-carboxylic acid provides distinct reactivity and versatility in chemical synthesis. Its ability to undergo various chemical reactions and serve as a building block for complex molecules highlights its importance in research and industry .

Actividad Biológica

Trans-1-(Benzyloxycarbonyl-amino)-cyclohexyl-2-carboxylic acid is an amino acid derivative that has garnered interest due to its potential biological activities, particularly in pharmacological applications. This compound is characterized by its unique structural features, which may confer specific biological properties. In this article, we will explore the biological activity of this compound through a detailed review of existing literature, including synthesis methods, structure-activity relationships (SAR), and case studies.

The synthesis of this compound typically involves the protection of the amino group followed by cyclization and carboxylation. Several methods have been reported for synthesizing similar amino acid derivatives, often utilizing enzymatic transformations or chemical coupling strategies to achieve desired yields and purities .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of amino acid derivatives, including this compound. Amino acids and their derivatives can serve as inhibitors of various bacterial enzymes, contributing to their antimicrobial activity. For instance, β-haloalanine derivatives have shown significant inhibitory effects on alanine racemase, an enzyme critical for bacterial cell wall synthesis . The mechanism of action often involves the formation of stable enzyme-inhibitor complexes, leading to bacterial cell death.

Anticonvulsant Activity

The structure-activity relationship (SAR) studies indicate that modifications at specific sites on amino acid structures can influence their anticonvulsant properties. Similar compounds have been shown to interact selectively with sodium channels in neurons, enhancing slow inactivation without affecting fast inactivation . This modulation of ion channel activity is crucial for developing new anticonvulsant drugs.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various amino acid derivatives against Staphylococcus aureus and Escherichia coli. Compounds similar to this compound exhibited zones of inhibition ranging from 9 to 20 mm, with minimum inhibitory concentration (MIC) values between 6 to 12.5 µg/mL . This suggests that modifications in the amino acid structure can significantly enhance antimicrobial activity.

Case Study 2: Anticonvulsant Properties

A related investigation focused on the anticonvulsant properties of structurally similar compounds. The study demonstrated that certain substitutions at the 3-oxy site of related amino acids led to pronounced seizure protection in rodent models . These findings underscore the importance of structural modifications in enhancing pharmacological efficacy.

Data Summary

Propiedades

IUPAC Name |

(1S,2S)-2-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c17-14(18)12-8-4-5-9-13(12)16-15(19)20-10-11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10H2,(H,16,19)(H,17,18)/t12-,13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPJMLWMATNCSIS-STQMWFEESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)O)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@H](C1)C(=O)O)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.